2-[(Mesitylamino)carbonyl]-7-nitro-5-(trifluoromethyl)-1,3-benzothiazol-3-ium-3-olate
Description
Systematic Nomenclature and IUPAC Conventions
The systematic naming of 2-[(mesitylamino)carbonyl]-7-nitro-5-(trifluoromethyl)-1,3-benzothiazol-3-ium-3-olate follows IUPAC guidelines for heterocyclic zwitterionic compounds. The parent structure is a 1,3-benzothiazole ring system, modified by substituents and charge distribution. The IUPAC name reflects:
- A benzothiazol-3-ium core, indicating a positively charged sulfur-containing heterocycle.
- An olate counterion at position 3, denoting a deprotonated oxygen atom contributing to the zwitterionic character.
- Substituents at positions 2, 5, and 7:
The numbering prioritizes the benzothiazole ring, with the sulfur atom at position 1 and nitrogen at position 3. The "3-ium-3-olate" notation signifies intramolecular charge neutralization between the cationic benzothiazolium and anionic olate moieties.
Molecular Formula and Structural Isomerism Analysis
Molecular Formula
The compound has the formula C₁₈H₁₄F₃N₃O₄S , with a molecular weight of 425.38 g/mol . Key compositional features include:
| Component | Count | Role |
|---|---|---|
| Benzothiazole core | C₇H₃NS | Aromatic heterocycle providing structural rigidity |
| Mesitylamino group | C₉H₁₁N | Bulky substituent influencing steric and electronic properties |
| Trifluoromethyl | CF₃ | Electron-withdrawing group modulating reactivity |
| Nitro group | NO₂ | Strong electron-withdrawing moiety affecting resonance stabilization |
Structural Isomerism
- Positional Isomerism : The nitro and trifluoromethyl groups’ positions (5 and 7) are fixed, but hypothetical isomers could arise if these groups occupy alternative sites on the benzothiazole ring.
- Tautomerism : The zwitterionic form allows resonance between the benzothiazolium-olate and neutral forms, though the charged state dominates in crystalline phases.
- Conformational Flexibility : The mesitylamino carbonyl group may exhibit restricted rotation due to steric hindrance from the 2,4,6-trimethylphenyl group, limiting conformational isomers.
Crystallographic Data and Solid-State Configuration
While direct crystallographic data for this compound remains unpublished, structural analogs and computational predictions provide insights:
Predicted Solid-State Features
Comparative Analysis with Analogues
Benzothiazole derivatives (e.g., squarylium dyes) crystallize in layered arrangements with alternating hydrophilic (nitro, olate) and hydrophobic (trifluoromethyl, mesityl) regions. The trifluoromethyl group’s electronegativity may induce dipole-dipole interactions, while the mesityl group’s bulkiness creates voids, reducing crystal density.
Table: Hypothetical Crystallographic Parameters
Further studies using single-crystal X-ray diffraction are needed to resolve precise atomic coordinates and thermal parameters.
Properties
IUPAC Name |
7-nitro-3-oxido-5-(trifluoromethyl)-N-(2,4,6-trimethylphenyl)-1,3-benzothiazol-3-ium-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O4S/c1-8-4-9(2)14(10(3)5-8)22-16(25)17-23(26)12-6-11(18(19,20)21)7-13(24(27)28)15(12)29-17/h4-7H,1-3H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHIOPHEOHWALD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=[N+](C3=C(S2)C(=CC(=C3)C(F)(F)F)[N+](=O)[O-])[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381452 | |
| Record name | 2-[(Mesitylamino)carbonyl]-7-nitro-5-(trifluoromethyl)-1,3-benzothiazol-3-ium-3-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217317-46-9 | |
| Record name | 2-[(Mesitylamino)carbonyl]-7-nitro-5-(trifluoromethyl)-1,3-benzothiazol-3-ium-3-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-[(Mesitylamino)carbonyl]-7-nitro-5-(trifluoromethyl)-1,3-benzothiazol-3-ium-3-olate, also known by its CAS number 217317-46-9, is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C18H14F3N3O4S
- Molecular Weight : 393.38 g/mol
- CAS Number : 217317-46-9
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the benzothiazole moiety is known to enhance its affinity for certain enzymes and receptors, which may lead to inhibition or modulation of specific biological pathways.
Antiviral Activity
Recent studies have indicated that compounds with similar structural features exhibit antiviral properties. For instance, research has shown that certain benzothiazole derivatives can inhibit the main protease of SARS-CoV-2, thereby blocking viral replication . Although specific data on this compound is limited, the structural analogy suggests potential antiviral activity.
Biological Activity Data
The following table summarizes key findings related to the biological activity of similar compounds:
| Compound Name | Target | Activity | Reference |
|---|---|---|---|
| GRL-1720 | SARS-CoV-2 M pro | Inhibitor (IC50: 0.32 μM) | |
| Compound 5h | SARS-CoV-2 M pro | Inhibitor (K_i: 17.6 nM) | |
| Mesitylamino Derivative | Various Enzymes | Modulation/Inhibition |
Case Studies
- Antiviral Efficacy : A study investigated the efficacy of benzothiazole derivatives against SARS-CoV and found that certain compounds could significantly reduce viral load in infected cells. This suggests that this compound may exhibit similar effects due to its structural components .
- Cytotoxicity Assessment : In assessing cytotoxic effects, related compounds were tested in various human cell lines. Notably, some derivatives displayed low cytotoxicity at concentrations effective for viral inhibition. This characteristic is crucial for therapeutic applications where minimizing side effects is essential .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Trifluralin (2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)benzenamine): Key Differences: Trifluralin lacks the benzothiazole core and mesitylamino-carbonyl group. Instead, it is a nitrobenzene derivative with trifluoromethyl and dipropylamino groups. Its primary use is as a herbicide, acting via inhibition of microtubule formation . Reactivity: The absence of a zwitterionic system in trifluralin reduces its solubility in aqueous environments compared to the target compound.
Prodiamine (2,6-dinitro-N1,N1-dipropyl-4-(trifluoromethyl)-1,3-benzenediamine): Structural Similarities: Both compounds feature a trifluoromethyl group and nitro substituents.
Flupyrsulfuron (2-(((((4,6-dimethoxy-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)-6-(trifluoromethyl)-3-pyridinecarboxylic acid): Functional Groups: Shares a trifluoromethyl group and sulfonylurea moiety, but the pyrimidine-pyridine backbone contrasts with the benzothiazole system. Applications: Flupyrsulfuron is a sulfonylurea herbicide targeting acetolactate synthase (ALS), highlighting the role of trifluoromethyl groups in enhancing herbicidal activity .
Physicochemical Properties (Hypothetical Comparison)
| Property | Target Compound | Trifluralin | Prodiamine |
|---|---|---|---|
| Molecular Weight | ~450–500 g/mol (estimated) | 335.3 g/mol | 347.3 g/mol |
| Polarity | High (zwitterionic) | Low | Moderate |
| Key Functional Groups | Benzothiazole, CF₃, NO₂, Mesityl | Nitrobenzene, CF₃, Dipropyl | Benzenediamine, CF₃, Nitro |
Crystallographic Considerations
While crystallographic data for the target compound are absent in the evidence, tools like SHELXL and ORTEP-3 (used for small-molecule refinement and graphical representation, respectively) are critical for analyzing such structures . The zwitterionic nature may lead to unique hydrogen-bonding patterns, as seen in other benzothiazoles, where graph-set analysis (as discussed by Bernstein et al.) could elucidate supramolecular interactions .
Preparation Methods
Nitration at Position 7
Nitration is performed after the benzothiazole core is stabilized by electron-withdrawing groups (e.g., trifluoromethyl). The nitro group is introduced using a mixed-acid system:
- Conditions : Concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at -30°C.
- Mechanism : Electrophilic aromatic substitution facilitated by the electron-deficient aromatic ring.
Critical parameters :
Introduction of the Trifluoromethyl Group
The trifluoromethyl group is often introduced early in the synthesis due to its stability under nitration conditions. Two primary methods are employed:
- Friedel-Crafts Trifluoromethylation :
- Nucleophilic Trifluoromethylation :
Condensation with Mesitylamine
The mesitylamino-carbonyl group is introduced via amide coupling:
- Activation of the carboxylic acid : Conversion to an acyl chloride using thionyl chloride (SOCl₂).
- Coupling reaction : Reaction with mesitylamine (2,4,6-trimethylaniline) in dichloromethane (DCM) or tetrahydrofuran (THF).
Representative procedure :
The 2-carboxylic acid derivative of the benzothiazole (1.0 equiv) was treated with SOCl₂ (2.5 equiv) at 60°C for 2 hours. After removal of excess SOCl₂, mesitylamine (1.2 equiv) was added in THF, and the mixture stirred at room temperature for 12 hours. The product was isolated by filtration (yield: 72%).
Oxidation to the 3-Ium-3-Olate Structure
The final oxidation step generates the sulfone-like 3-ium-3-olate moiety:
- Oxidizing agents : Hydrogen peroxide (H₂O₂) in acetic acid or potassium permanganate (KMnO₄) in aqueous NaOH.
- Conditions : Reflux for 4–6 hours, followed by neutralization and extraction.
Optimization and Reaction Conditions
Analytical Characterization
The final product is characterized by:
- NMR spectroscopy :
- Mass spectrometry : Molecular ion peak at m/z 425.38 (M+H⁺).
- X-ray crystallography : Confirms the 3-ium-3-olate structure and substituent positions.
Applications and Derivatives
While direct applications of this compound are proprietary, its derivatives are explored for:
Q & A
Q. What are the standard synthetic protocols for preparing 2-[(Mesitylamino)carbonyl]-7-nitro-5-(trifluoromethyl)-1,3-benzothiazol-3-ium-3-olate?
The compound is synthesized via nucleophilic substitution and condensation reactions. A typical procedure involves reacting tetrachloromonospirophosphazene derivatives with carbazolyldiamine in tetrahydrofuran (THF) at room temperature for 72 hours, using triethylamine (Et3N) as a base to neutralize HCl byproducts. Reaction progress is monitored via thin-layer chromatography (TLC), followed by filtration to remove Et3N·HCl salts and column chromatography for purification .
Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?
X-ray crystallography is critical for resolving its three-dimensional structure, particularly the arrangement of the mesitylamino and trifluoromethyl groups. Nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>19</sup>F NMR) is essential for confirming the presence of the trifluoromethyl group, while infrared (IR) spectroscopy validates the carbonyl and nitro functional groups. Supplementary crystallographic data are often provided in academic publications .
Q. What safety precautions are required when handling this compound in the laboratory?
While specific safety data for this compound are limited, general protocols for handling nitroaromatics and trifluoromethyl derivatives apply: use fume hoods, wear nitrile gloves, and avoid inhalation. Compounds with nitro groups may pose explosion risks under high heat or friction. Refer to safety data sheets (SDS) for structurally similar nitrobenzothiazoles for guidance .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?
Density functional theory (DFT) calculations can model the electron-withdrawing effects of the nitro and trifluoromethyl groups on the benzothiazole core. Key parameters include HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. These studies guide experimental design for applications in optoelectronics or catalysis. Software like Gaussian or ORCA is commonly used, with basis sets (e.g., B3LYP/6-311+G(d,p)) optimized for accuracy .
Q. What strategies resolve contradictions in reactivity data between this compound and analogous benzothiazoles?
Discrepancies in reactivity (e.g., unexpected regioselectivity) may arise from steric hindrance from the mesitylamino group or electronic effects of the nitro substituent. Systematic variation of substituents (e.g., replacing trifluoromethyl with methyl) and kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) can isolate contributing factors. Cross-referencing with X-ray data clarifies structural influences .
Q. How does this compound interact with biological targets (e.g., enzymes or receptors)?
Molecular docking simulations using software like AutoDock Vina can predict binding affinities to targets such as kinases or oxidoreductases. Experimental validation involves fluorescence-based assays (e.g., competitive binding with ATP analogs) or surface plasmon resonance (SPR) to measure dissociation constants (Kd). The nitro group’s redox activity may require evaluation under anaerobic conditions to avoid artifactual oxidation .
Q. What catalytic systems enhance the compound’s utility in organic transformations?
Palladium-catalyzed reductive cyclization reactions (e.g., using formic acid derivatives as CO surrogates) may leverage the benzothiazole scaffold as a directing group. Optimize catalyst loading (e.g., Pd(OAc)2/Xantphos) and reaction temperature to minimize decomposition of the nitro group. Mechanistic studies via in situ IR or mass spectrometry (MS) are recommended .
Methodological Guidance for Experimental Design
Q. How to optimize reaction conditions for derivatizing the nitro group?
Use controlled hydrogenation (H2/Pd-C) or photoredox catalysis to reduce the nitro group to an amine while preserving the trifluoromethyl substituent. Monitor pH to avoid acid-induced decomposition of the benzothiazole ring. For selective functionalization, protect the carbonyl group with tert-butyldimethylsilyl (TBS) chloride prior to reduction .
Q. What analytical techniques quantify trace impurities in synthesized batches?
High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm resolves impurities. Couple with high-resolution mass spectrometry (HRMS) to confirm molecular ions. For halogenated byproducts, inductively coupled plasma mass spectrometry (ICP-MS) detects ppm-level contaminants .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
